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Compound of Interest

Compound Name: 2-(Azetidin-3-yl)-4-bromothiazole

Cat. No.: B14763232

Get Quote

Executive Summary
This guide details the utility, handling, and synthetic application of 2-(Azetidin-3-yl)-4-
bromothiazole (and its N-Boc protected analog) as a high-value building block in the discovery

of Type I and Type II kinase inhibitors.

In modern medicinal chemistry, this scaffold represents a strategic "hybrid" motif.[1] It combines

the conformational rigidity and sp³ character of the azetidine ring (improving solubility and

metabolic stability) with the privileged pharmacophore of the thiazole ring (a proven ATP-hinge

binder). This note provides optimized protocols for functionalizing this scaffold via Palladium-

catalyzed cross-couplings and nitrogen-centered derivatizations.

Strategic Design Rationale
The "Escape from Flatland"
Traditional kinase inhibitors often rely on flat, aromatic systems (e.g., quinolines, pyrimidines)

which suffer from poor solubility and high non-specific binding. The azetidine ring in this

building block introduces critical 3D-dimensionality (Fsp³ character) without the excessive

lipophilicity of larger rings like piperidine or cyclohexane.
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Metabolic Stability: The strained 4-membered ring is less prone to oxidative metabolism

(P450) compared to flexible alkyl chains.

Vector Control: The C3-attachment point on the azetidine projects substituents at a precise

angle relative to the thiazole, ideal for accessing solvent-exposed regions of the kinase

pocket.

Thiazole as a Hinge Binder
The 2,4-disubstituted thiazole core mimics the adenine ring of ATP.

N3 Nitrogen: Acts as a hydrogen bond acceptor for the kinase hinge region (e.g., interacting

with the backbone NH of the "gatekeeper" residue).

C4-Bromine Handle: A versatile electrophile for Suzuki-Miyaura or Stille couplings, allowing

the attachment of aryl/heteroaryl "tails" that extend into the hydrophobic back-pocket.

Chemical Properties & Handling
Compound Identity:

Systematic Name:tert-Butyl 3-(4-bromothiazol-2-yl)azetidine-1-carboxylate (Preferred

starting material)

CAS: 1203681-52-0 (Generic class reference)

Molecular Weight: 319.22 g/mol (Boc-protected) / 219.10 g/mol (Free base)

Storage: 2–8°C under inert atmosphere (Argon/Nitrogen).

Solubility: Soluble in DCM, THF, DMSO. Limited solubility in water.

Safety Warning: Thiazole derivatives can be skin sensitizers. Azetidine salts (post-deprotection)

may be hygroscopic. Handle in a fume hood.

Experimental Protocols
Workflow Visualization
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The following diagram outlines the divergent synthesis pathways available from this core

scaffold.

Scaffold:
N-Boc-2-(Azetidin-3-yl)-4-Br-Thiazole

Path A: C-C Coupling
(Suzuki-Miyaura)

Ar-B(OH)2
Pd(dppf)Cl2

Path B: N-Deprotection
(TFA or HCl)Alt. Route

Acidic Cond.

Amide/Urea
Formation

R-COCl or
R-NCO Final Kinase

Inhibitor

Click to download full resolution via product page

Caption: Divergent synthetic workflow for 2-(Azetidin-3-yl)-4-bromothiazole functionalization.

Protocol A: Suzuki-Miyaura Coupling at C4
This step installs the hydrophobic "tail" of the inhibitor. The C4-bromo position is activated but

requires robust catalytic systems due to the electron-rich nature of the thiazole.

Reagents:

Scaffold: 1.0 equiv (e.g., 100 mg)[2]

Boronic Acid/Ester: 1.2–1.5 equiv

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5-10 mol%)

Base: 2M Na₂CO₃ (aqueous) or K₃PO₄ (3.0 equiv)

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

Degassing: In a microwave vial or sealed tube, combine the scaffold, boronic acid, and base.

Dissolve in the solvent mixture. Sparge with Argon for 5 minutes.

Catalyst Addition: Add the Pd catalyst quickly to minimize air exposure. Seal the vessel.

Reaction: Heat to 90–100°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).
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Note: Monitor by LCMS. The bromide (M+H ~319/321) should disappear.

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

Purification: Flash column chromatography (Hexane/EtOAc).

Critical Insight: If the boronic acid is sterically hindered (ortho-substituted), switch to XPhos Pd

G2 catalyst and anhydrous K₃PO₄ in Toluene/Water at 100°C.

Protocol B: Azetidine Deprotection & Functionalization
After installing the C4-substituent, the azetidine nitrogen is exposed to attach the "solubilizing

head" or interaction motif.

Step 1: N-Boc Removal

Dissolve the intermediate in DCM (5 mL per mmol).

Add Trifluoroacetic Acid (TFA) (1:1 ratio with DCM) or 4M HCl in Dioxane.

Stir at Room Temp for 1–2 hours.

Workup: Concentrate in vacuo. Crucial: A simple evaporation leaves the TFA salt. For free-

basing, pass through a SCX-2 cartridge or wash with sat. NaHCO₃ (if the product is not

water-soluble).

Step 2: Amide Coupling (Example)

Dissolve the amine salt (1.0 equiv) in DMF.

Add DIPEA (3.0 equiv) to neutralize the salt.

Add the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv).

Stir at RT for 2 hours.

Validation: Check for the amide mass shift (+R-CO).
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Case Study: Designing a "Hybrid" SRC/ABL
Inhibitor
To demonstrate the power of this building block, we compare a hypothetical inhibitor design

against a standard Dasatinib-like core.

Target Profile:

Primary Target: ABL1 Kinase (Implicated in CML).

Design Goal: Replace the piperazine tail of Dasatinib with the Azetidine-Thiazole scaffold to

improve CNS penetration (lower molecular weight, lower PSA).

Data Comparison:

Property
Standard
Piperazine Core

Azetidine-Thiazole
Scaffold

Advantage

LogP (Calc) 3.8 2.9 Improved Solubility

Topological PSA 85 Å² 65 Å²
Better CNS

Permeability

Rigidity Low (Chair conformer) High (Ring strain)
Entropy Benefit upon

Binding

Metabolic Liability High (N-dealkylation) Low Extended Half-life

Structural Logic: The thiazole C4-aryl group binds the hydrophobic pocket (replacing the

pyrimidine of Dasatinib), while the azetidine projects towards the solvent front, allowing

attachment of polar groups to tune pharmacokinetics.

Quality Control & Validation
1H NMR (400 MHz, DMSO-d6) Diagnostic Signals:

Thiazole C5-H: Singlet around

7.8 – 8.2 ppm.
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Azetidine Ring:

Multiplet at

4.0 – 4.5 ppm (C2/C4 protons adjacent to N).

Multiplet at

3.8 – 4.0 ppm (C3 proton attached to Thiazole).

Boc Group: Strong singlet at

1.40 ppm (9H).

LCMS Criteria:

Purity: >95% by UV (254 nm).

Ionization: ESI+ mode. The Bromine isotope pattern (1:1 ratio of M and M+2) is the key

identifier for the starting material.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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